molecular formula C20H25N3O3S B4182826 N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE

Cat. No.: B4182826
M. Wt: 387.5 g/mol
InChI Key: PJZJCBVKVPFNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexylamino group, a tetrahydrobenzothienyl moiety, and an isoxazolecarboxamide group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the tetrahydrobenzothienyl core, followed by the introduction of the cyclohexylamino group and the isoxazolecarboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common to meet the stringent requirements of pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the isoxazole and benzothienyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexylamino derivatives and isoxazolecarboxamide-containing molecules. Examples are:

  • N-{3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide
  • N-[(cyclohexylamino)carbonyl]glycine

Uniqueness

What sets N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-12-11-15(23-26-12)18(24)22-20-17(14-9-5-6-10-16(14)27-20)19(25)21-13-7-3-2-4-8-13/h11,13H,2-10H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZJCBVKVPFNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE

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